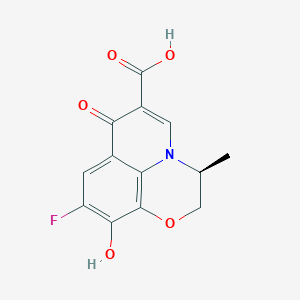

Levofloxacin impurity 19

Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a drug substance. biomedres.us This process is fundamental to pharmaceutical development and quality control for several reasons. Even minute quantities of certain impurities can impact the stability of the final drug product or pose significant health risks to patients, including potential toxic, mutagenic, or carcinogenic effects. biomedres.usresearchgate.net

For an antibiotic such as Levofloxacin (B1675101), the presence of impurities can potentially alter its therapeutic efficacy or stability. longdom.org Profiling helps to establish potential degradation pathways and understand the impact of manufacturing process parameters on the formation of unwanted by-products. globalpharmatek.com This comprehensive understanding allows for the optimization of synthesis and purification processes to minimize impurity levels. globalpharmatek.com Ultimately, rigorous impurity profiling ensures that the final pharmaceutical product consistently meets the stringent quality and safety standards mandated by regulatory authorities. longdom.orgwisdomlib.org

Regulatory Frameworks for Pharmaceutical Impurities: A Global Perspective on Levofloxacin and Related Substances

A robust global regulatory framework governs the limits and control of impurities in pharmaceutical products. The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established widely adopted guidelines that are implemented by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eueuropa.eu

Key ICH guidelines relevant to impurities in new drug substances like Levofloxacin include:

ICH Q3A(R2): This guideline specifies the thresholds for reporting, identifying, and qualifying impurities in new drug substances based on the maximum daily dose. europa.eu

ICH Q3B(R2): This guideline addresses impurities in new drug products. europa.eu

ICH M7: This guideline focuses on the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu

These regulations mandate that pharmaceutical manufacturers perform a thorough risk assessment and control elemental and organic impurities. a3p.org For antibiotics, specific guidance may also apply to ensure the purity profile is well-defined and controlled. europa.eu Adherence to these frameworks is a prerequisite for gaining market approval and ensuring patient safety. longdom.org

Table 1: ICH Thresholds for Reporting and Identification of Impurities in New Drug Substances This table outlines the thresholds from the ICH Q3A(R2) guideline, which trigger the need for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% |

Properties

Molecular Formula |

C13H10FNO5 |

|---|---|

Molecular Weight |

279.22 g/mol |

IUPAC Name |

(2S)-7-fluoro-6-hydroxy-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

InChI |

InChI=1S/C13H10FNO5/c1-5-4-20-12-9-6(2-8(14)11(12)17)10(16)7(13(18)19)3-15(5)9/h2-3,5,17H,4H2,1H3,(H,18,19)/t5-/m0/s1 |

InChI Key |

FJZGVIJPEBDOBR-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2O)F)C(=O)O |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2O)F)C(=O)O |

Origin of Product |

United States |

Mechanistic Pathways of Levofloxacin Impurity 19 Formation

Process-Related Impurities

Intermediate Accumulation and Transformation

The formation of impurities in levofloxacin (B1675101) is often linked to the synthetic route employed. derpharmachemica.com During the synthesis of levofloxacin, unstable intermediates can form and subsequently transform into impurities. derpharmachemica.com For instance, in one synthetic pathway, an unstable intermediate is formed along with the release of N,N-dimethylamine before the desired cyclized intermediate is achieved. derpharmachemica.com This can lead to the formation of impurities if not properly controlled.

The accumulation of specific intermediates is a critical factor in impurity formation. One study identified three new process-related impurities, which were isolated from the mother liquor collected at various stages of the manufacturing process. derpharmachemica.com The isolation of these impurities was achieved using flash chromatography, and their structures were elucidated using techniques such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR). derpharmachemica.com

The transformation of these intermediates into final impurity products can occur through various reactions. For example, the substitution of a fluorine atom on the aromatic ring with N,N-dimethyl amine can hinder the desired cyclization process, leading to the formation of an impurity. derpharmachemica.com Degradation pathways of levofloxacin can also involve hydroxylation, decarboxylation, and destruction of the piperazine (B1678402) ring, leading to various degradation by-products. mdpi.com

| Intermediate/Precursor | Transformation Process | Resulting Impurity | Analytical Method |

| Unstable Intermediate (II) | Release of N,N-dimethyl amine, hampered cyclization | Ethyl (S)-7-(dimethylamino)-6,8-difluoro-1-(1-hydroxypropan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | LC-MS/MS, NMR |

| Levofloxacin | Hydroxylation, Decarboxylation, Piperazine ring destruction | L1 (m/z = 393), L2 (m/z = 290), L3 (m/z = 273), L7, L8, L9, L10 | LC-MS |

| Levofloxacin | Photoinduced decarboxylation, defluorination, piperazinyl dealkylation | Levofloxacin N-oxide | HPLC-MS |

Reaction of Levofloxacin with Excipients or Container Closure Systems

The interaction between an active pharmaceutical ingredient (API) like levofloxacin and the excipients used in its formulation is a crucial aspect of drug product stability. Excipients can potentially lead to the formation of impurities by altering the micro-environment's pH, acting as catalysts for degradation, or contributing impurities themselves. ewubd.edu

Studies have been conducted to assess the compatibility of levofloxacin with various commonly used excipients in solid dosage forms, such as fillers, disintegrants, binders, and lubricants. ewubd.eduresearchgate.net Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are employed to investigate potential physical and chemical interactions. researchgate.net While some studies have shown physical interactions with excipients like sodium starch glycolate, magnesium stearate, and microcrystalline cellulose, chemical interactions that lead to degradation are a primary concern. researchgate.net For instance, cross-contamination with an excipient used in the manufacturing of another product has been reported to cause the presence of theophylline (B1681296) in betahistine (B147258) tablets. service.gov.uk

The container closure system, which is in direct contact with the drug product, can also be a source of impurities. It is essential to evaluate the compatibility of the drug product with the container and closure materials. fda.gov Stability studies should be performed on the drug product packaged in the container closure system proposed for marketing to ensure that no unacceptable degradation or impurity formation occurs over the product's shelf life. europa.eu Regulatory guidelines emphasize the importance of these studies, including testing on primary batches that simulate the final production process and packaging. europa.eu

| Excipient/Container Component | Potential Interaction | Resulting Effect | Analytical Technique |

| Microcrystalline Cellulose 101 | Incompatibility | 0.16% Total Impurity | HPLC |

| Lactose Monohydrate | Incompatibility | 0.16% Total Impurity | HPLC |

| Maize Starch | Incompatibility | 0.15% Total Impurity | HPLC |

| Hypromellose 5 cps | Incompatibility | 0.15% Total Impurity | HPLC |

| Container Closure System | Leaching/Interaction | Formation of unknown impurities | Stability Testing |

Solvent-Related Impurity Formation During Manufacturing

Solvents play a critical role in the synthesis and purification of levofloxacin, and their choice can significantly influence the impurity profile of the final product. veeprho.com Residual solvents themselves are considered impurities and their levels are strictly controlled by regulatory bodies. veeprho.com

During the manufacturing process, solvents can participate in side reactions leading to the formation of specific impurities. For example, the use of certain polar solvents in the purification of crude levofloxacin has been explored to remove known impurities. google.com However, some processes require the addition of antioxidants to prevent the formation of byproducts like N-oxide levofloxacin, which can introduce other potential impurities. google.com

The crystallization process is a key step where solvent choice is critical. Research has shown that using a mixed solvent system containing water and organic solvents like methyl acetate (B1210297), ethyl acetate, or t-butanol can be effective in purifying levofloxacin and removing a range of known impurities without the need for additional agents like antioxidants. google.com The degradation of levofloxacin has been observed in various solutions, with the formation of levofloxacin N-oxide being a notable degradation product, irrespective of the solvent used (0.9% NaCl, 5% dextrose, or Ringer's solution). d-nb.info The rate of degradation, however, can be influenced by the solvent composition. d-nb.info

| Solvent/Solvent System | Role in Process | Associated Impurity Formation | Control Measure |

| n-butanol, acetonitrile (B52724), dimethyl sulfoxide (B87167) & water | Purification | N-oxide levofloxacin | Addition of antioxidant |

| Water and organic solvents (methyl acetate, ethyl acetate, etc.) | Crystallization/Purification | Removes Impurities B, C, D, E, and F | Use of a novel mixed solvent system |

| 0.9% NaCl, 5% dextrose, Ringer's solution | Infusion solutions | Levofloxacin N-oxide | Protection from daylight |

| Ethanol | Crystallization | Imp-2 (unspecified structure) | Isolation via flash chromatography |

| N,N-dimethylformamide (DMF) | Crystallization of intermediate | Imp-1 (unspecified structure) | Isolation via flash chromatography |

Advanced Analytical Methodologies for Levofloxacin Impurity 19 Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry due to their high-resolution and sensitivity. iajps.com Various chromatographic methods have been developed and optimized for the separation and analysis of Levofloxacin (B1675101) and its related substances, including Impurity 19.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Levofloxacin and its impurities. caribjscitech.comveeprho.com Method development in HPLC focuses on achieving optimal separation of all known impurities from the main active pharmaceutical ingredient (API). caribjscitech.com This involves a meticulous selection and optimization of various chromatographic parameters.

Initial method development often starts with established pharmacopeial methods, such as those in the United States Pharmacopeia (USP), which may specify conditions for a certain number of known impurities. caribjscitech.com However, research efforts are frequently directed towards developing simpler, more comprehensive methods that can separate a larger number of impurities, including those that may form during manufacturing and storage. caribjscitech.com

Optimization of an HPLC method involves a systematic approach to adjusting parameters to achieve the desired separation. Key factors that are often manipulated include the mobile phase composition (including buffer type, pH, and organic modifier ratio), the type of stationary phase (column), column temperature, flow rate, and detector wavelength. For instance, a study aimed at developing a simple HPLC method for Levofloxacin and six of its known impurities involved modifying the mobile phase with a phosphate (B84403) buffer and changing the column to a Discovery HS F5. caribjscitech.com Another method utilized a mobile phase composed of a buffer (ammonium acetate (B1210297), cupric sulfate (B86663), and L-Isoleucine in water) and methanol (B129727) in a 70:30 v/v ratio. caribjscitech.com

The system suitability of the developed method is a critical validation parameter, ensuring that the chromatographic system is performing adequately. This is typically assessed by parameters such as the relative standard deviation (%RSD) of replicate injections and the tailing factor of the analyte peak. caribjscitech.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Levofloxacin and its impurities. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

The development of a stability-indicating isocratic RP-HPLC method is crucial for separating degradation products and process-related impurities from Levofloxacin. One such method was developed to separate four process-related impurities (imp-A, imp-B, imp-C, and imp-D) and degradation products. akjournals.com The optimization of this method involved evaluating different mobile phase compositions and pH levels. It was found that a mobile phase containing 1.0% (v/v) triethylamine (B128534) buffer in water with the pH adjusted to 6.30, methanol, and acetonitrile (B52724), provided good resolution among the impurities and the main analyte. akjournals.com The choice of the stationary phase is also critical; various columns like cyano, phenyl, and C8 were tested, with a YMC Pack Pro-C18 column ultimately being selected for optimal separation. akjournals.com

Another study focused on developing a validated stability-indicating RP-HPLC method for Levofloxacin in the presence of its process-related impurities and degradation products. researchgate.net Good resolution was achieved on an ACE C18 column using a mobile phase consisting of a mixture of 0.5% (v/v) triethylamine in sodium dihydrogen orthophosphate dihydrate (25 mM; pH 6.0) and methanol with a simple linear gradient. researchgate.net

| Parameter | Method 1 akjournals.com | Method 2 researchgate.net | Method 3 caribjscitech.com |

|---|---|---|---|

| Stationary Phase (Column) | YMC Pack Pro-C18 (50 x 4.6 mm, 3.0 µm) | ACE C18 | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 1.0% (v/v) triethylamine buffer (pH 6.30), methanol, and acetonitrile | 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate (pH 6.0) and methanol (gradient) | Buffer (8.5g ammonium (B1175870) acetate, 1.25g cupric sulphate, 1g L-Isoleucine in 1000ml water) and methanol (70:30 v/v) |

| Flow Rate | 0.8 mL/min | Not Specified | 0.7 mL/min |

| Detection Wavelength | 235 nm | 294 nm | 340 nm |

| Column Temperature | 25 °C | Not Specified | 42 °C |

Levofloxacin is the S-(-)-enantiomer of ofloxacin (B1677185). The R-(+)-enantiomer is considered a chiral impurity. iajps.comnih.gov Therefore, the development of stereoselective or chiral HPLC methods is essential to separate and quantify the undesirable R-enantiomer from the active S-enantiomer.

Ligand-exchange chromatography is a powerful technique for chiral separations. A new HPLC method was developed and validated for the enantioselective separation of Levofloxacin and its chiral impurity, the (R)-enantiomer. nih.govoup.com This method aimed to improve the resolution between the two enantiomers. The separation was achieved on a Prodigy ODS-2 column with a mobile phase consisting of a buffer solution and methanol. nih.govoup.com The optimization of this method was performed using a Box-Behnken design, considering factors such as the concentration of the chiral selector (d-phenylalanine), buffer pH, percentage of organic modifier, flow rate, and column temperature. nih.gov This optimized method successfully achieved a resolution of 3.8. nih.gov

Another approach for chiral separation involves using a chiral stationary phase (CSP). For instance, the enantiomers of ofloxacin have been resolved on a Chiralcel OD-H column. researchgate.net The mobile phase composition, particularly the inclusion of additives like diethylamine, was found to significantly enhance chromatographic efficiency and resolution. researchgate.net

A sensitive and accurate ligand-exchange HPLC method was also developed for the determination of the (R)-enantiomer in Cravit Tablets. nih.gov This method utilized a conventional C18 column with a mobile phase containing L-leucine and copper sulfate as the chiral selector. nih.gov The study investigated the effects of different ligands, their concentrations, the organic modifier, mobile phase pH, and temperature on the enantioseparation. nih.gov

| Parameter | Method 1 nih.govoup.com | Method 2 nih.gov |

|---|---|---|

| Stationary Phase (Column) | Prodigy ODS-2 (150 x 4.6 mm, 5 µm) | Conventional C18 |

| Mobile Phase | Buffer (d-phenylalanine, copper sulfate, phosphoric acid, triethylamine) and methanol (80:20, v/v) | Methanol-water (containing 10 mmol L-1 L-leucine and 5 mmol L-1 copper sulfate) (88:12, v/v) |

| Flow Rate | 1 mL/min | 1.0 mL/min |

| Column Temperature | 40 °C | Not Specified |

| Resolution (R) | 3.8 | 2.4 |

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UPLC), now more commonly referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over conventional HPLC, including improved resolution, greater sensitivity, reduced solvent consumption, and faster analysis times. researchgate.netmdpi.com These benefits are achieved by using columns with smaller particle sizes (typically less than 2 µm).

A single reversed-phase UHPLC method has been developed for the quantification of Levofloxacin in both aqueous humor and pharmaceutical dosage forms. oup.com This method is particularly valuable for analyzing samples with very low concentrations of the analyte. The development process involved comparing different columns to achieve optimal peak shape and plate count. An Acquity HSS T-3 column was found to provide a sharp and acceptable peak with a high USP plate count. oup.com

For the simultaneous determination of four genotoxic impurities (GTIs) in Levofloxacin, a selective and sensitive UPLC-MS/MS method was developed. rasayanjournal.co.in This method demonstrates the power of coupling UHPLC with mass spectrometry for trace-level impurity analysis. The method was fully validated according to ICH guidelines for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). rasayanjournal.co.in

| Parameter | Method 1 oup.com | Method 2 (for GTIs) rasayanjournal.co.in |

|---|---|---|

| Stationary Phase (Column) | Acquity HSS T-3 (100 x 2.1 mm, 1.8 µm) | Not Specified |

| Mobile Phase | 0.1% aqueous Trifluoroacetic acid (TFA) and acetonitrile (gradient) | Not Specified |

| Flow Rate | 0.45 mL/min | Not Specified |

| Detection | UV at 288 nm | MS/MS |

| Column Temperature | 50 °C | Not Specified |

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. nih.gov In the context of pharmaceutical analysis, GC is the method of choice for the identification and quantification of residual solvents, which are volatile organic chemicals that may be present in the final drug product. soeagra.com

Capillary Electrophoresis in Impurity Analysis

Capillary Electrophoresis (CE) is another effective separation technique for impurity profiling in pharmaceuticals. soeagra.com It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. Several CE methods have been reported for the analysis of Levofloxacin. semanticscholar.org

A rapid capillary zone electrophoresis (CZE) method was developed for the simultaneous quantification of Levofloxacin and Meloxicam. researchgate.net The optimization of this method involved systematically evaluating parameters such as the background electrolyte (BGE) composition and concentration, pH of the BGE, applied voltage, and temperature. researchgate.net

For the analysis of quinolone drugs, including Levofloxacin, capillary electrophoresis with electrochemiluminescence detection has been employed. semanticscholar.org While the direct application of CE for the specific analysis of Levofloxacin Impurity 19 is not explicitly mentioned, the technique's proven capability in separating closely related compounds suggests its potential for this purpose. The development of chiral CE methods could also be a viable approach for the analysis of enantiomeric impurities.

Spectrometric Detection Techniques

Spectrometric techniques are paramount in the analysis of pharmaceutical impurities due to their high sensitivity and specificity. Mass spectrometry, in particular, has become an indispensable tool for impurity profiling.

Mass spectrometry (MS) offers unparalleled capabilities in the structural elucidation of unknown impurities and the quantification of known related substances in bulk drug materials and formulations. americanpharmaceuticalreview.com Its ability to provide molecular weight and fragmentation data makes it a cornerstone of modern analytical chemistry in the pharmaceutical industry.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the detection and quantification of trace-level impurities in levofloxacin. nih.govnih.govveeprho.com This hyphenated method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the high sensitivity and selectivity of tandem mass spectrometry. rasayanjournal.co.in

Research has demonstrated the effectiveness of LC-MS/MS in identifying and characterizing numerous impurities in levofloxacin, some at levels as low as 0.02%. nih.gov In one study, an integrated approach using LC-MS/MS with automatic impurity screening successfully detected nineteen impurities, leading to the structural characterization of fourteen, eight of which were previously unreported. nih.gov The sensitivity of this technique is crucial for monitoring impurities that may be present in minute quantities but could still have an impact on the drug's quality and safety. nih.govacs.org The use of LC-MS/MS allows for the reliable profiling of impurities in both the drug substance and finished products. nih.govnih.gov

A typical LC-MS/MS method for levofloxacin impurity analysis involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an ammonium acetate buffer and an organic solvent like acetonitrile. rasayanjournal.co.in Positive electrospray ionization (ESI) is commonly used for the detection and quantification of impurities. rasayanjournal.co.in

Table 1: LC-MS/MS Method Parameters for Levofloxacin Impurity Analysis

| Parameter | Typical Conditions |

| Chromatography | UPLC/HPLC |

| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | 5.0 mM Ammonium Acetate Buffer |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

This table presents a generalized set of parameters based on published research. Actual conditions may vary depending on the specific impurity and analytical goals. rasayanjournal.co.in

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive characterization of unknown impurities by providing highly accurate mass measurements. americanpharmaceuticalreview.com This accuracy allows for the determination of the elemental composition of an impurity, which is a vital step in its structural elucidation. americanpharmaceuticalreview.com Instruments like Time-of-Flight (TOF), Fourier Transform Ion Cyclotron Resonance (FT-ICR), and Orbitrap mass spectrometers are capable of delivering the high resolution required for these analyses. americanpharmaceuticalreview.com

In the context of levofloxacin, HRMS has been used to confirm the molecular formulas of process-related impurities. google.com By comparing the measured accurate mass with the theoretical mass of a proposed structure, analysts can confidently identify unknown compounds. For instance, the accurate mass of a levofloxacin-related impurity was measured at m/z 316.1295, leading to the proposed molecular formula of C16H18N3O4. derpharmachemica.com This level of precision is instrumental in distinguishing between compounds with very similar nominal masses but different elemental compositions.

Beyond LC-MS/MS, other hyphenated MS techniques play a role in comprehensive impurity profiling. While Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable impurities, its application to many pharmaceutical compounds, which are often non-volatile, can be limited. ajrconline.org

Liquid Chromatography-Mass Spectrometry-Time of Flight (LC-MS-TOF) is another powerful hyphenated technique that combines the separation power of LC with the high-speed and high-resolution capabilities of a TOF mass analyzer. indexcopernicus.com This allows for the rapid screening and identification of a wide range of impurities in a single analytical run. The use of UPLC coupled with Quadrupole-Time of Flight (Q-TOF) mass spectrometry has been noted in the analysis of illicit heroin, showcasing the technique's utility in complex mixture analysis, a principle that is transferable to pharmaceutical impurity profiling. indexcopernicus.com

The combination of different hyphenated techniques provides a more complete picture of the impurity profile of a drug substance. ajrconline.orgindexcopernicus.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.netresearchgate.net It provides detailed information about the chemical environment of atoms within a molecule, allowing for the precise assignment of its structure. derpharmachemica.com

For the structural confirmation of levofloxacin impurities, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often employed. researchgate.net These experiments provide data on proton and carbon frameworks, as well as their connectivity.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental NMR techniques used in the structural analysis of levofloxacin and its impurities. derpharmachemica.commdpi.com

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ), splitting pattern (e.g., singlet, doublet, triplet), and integration of the signals in a ¹H NMR spectrum are all used to piece together the structure of a compound. smolecule.comhmdb.ca For example, the ¹H NMR spectrum of a levofloxacin-related impurity showed two methyl groups, one as a doublet and the other as a singlet, providing key structural clues. derpharmachemica.com

¹³C NMR provides information about the different types of carbon atoms in a molecule. While generally less sensitive than ¹H NMR, it is a powerful tool for confirming the carbon skeleton of a compound. magritek.com In some cases, typical ¹³C-¹⁹F splitting patterns can be observed, which further aids in the structural confirmation of fluorinated compounds like levofloxacin and its impurities. derpharmachemica.com

Table 2: Representative ¹H NMR and ¹³C NMR Data for a Levofloxacin-Related Impurity

| ¹H NMR Chemical Shift (ppm) | Multiplicity | Assignment | ¹³C NMR Chemical Shift (ppm) |

| 1.42 | d | Methyl group | --- |

| 2.92 | s | Methyl group | --- |

| 7.04 | s | Aromatic proton | --- |

| 8.66 | s | Aromatic proton | --- |

| 6.51 | br s | Exchangeable proton (e.g., NH) | --- |

| 16.49 | br s | Exchangeable proton (e.g., COOH) | --- |

This table is a representative example based on published data for a specific levofloxacin impurity and is for illustrative purposes only. derpharmachemica.com The exact chemical shifts and multiplicities will vary for different impurities.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the structural elucidation of complex molecules, including pharmaceutical impurities. preprints.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC) provide detailed insights into the connectivity of atoms within a molecule, overcoming the limitations of one-dimensional (1D) NMR. preprints.orgijpsonline.com

For the analysis of levofloxacin and its impurities, 2D NMR is instrumental. The COSY experiment identifies coupled protons (¹H-¹H correlations), revealing adjacent protons in the molecular structure. magritek.com For instance, in a levofloxacin sample, COSY can clearly show the couplings between protons within the piperazine (B1678402) and morpholine (B109124) rings. magritek.commagritek.com

The HSQC experiment correlates protons directly bonded to heteronuclei, most commonly ¹³C. magritek.com This is particularly useful for assigning carbon signals in the ¹³C NMR spectrum based on the known assignments of their attached protons. A multiplicity-edited HSQC can further differentiate between CH, CH₂, and CH₃ groups, providing an additional layer of structural information. magritek.com

HMBC spectroscopy is crucial for identifying long-range couplings between protons and carbons (typically 2-3 bonds). magritek.commagritek.com This technique allows for the connection of different molecular fragments, helping to piece together the complete structure of an impurity like this compound. By observing correlations between specific protons and quaternary carbons, for example, the core structure and the position of substituents can be definitively established. derpharmachemica.commagritek.com In the context of impurity identification, if an impurity's structure cannot be confirmed with a COSY spectrum, HSQC and HMBC spectra are essential next steps. core.ac.uk

The application of these 2D NMR techniques is fundamental in the characterization of new process-related impurities found during levofloxacin synthesis. derpharmachemica.com For example, in the structural elucidation of a dimeric impurity of levofloxacin, ¹H-NMR alone was insufficient, but when combined with mass spectrometry and other 2D NMR data, the complete structure was confirmed. derpharmachemica.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Complementary Roles

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as valuable complementary techniques for the analysis of Levofloxacin and its impurities.

Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. ijpsonline.comijpsonline.com The IR spectrum of levofloxacin shows characteristic absorption bands corresponding to its various functional groups, such as the C=O stretching of the carboxylic acid and the quinolone carbonyl group, N-H stretching, and C-H stretching. ijpsonline.comresearchgate.net For instance, the peak around 1724-1735 cm⁻¹ is indicative of the carbonyl group. ijpsonline.comijpsonline.com Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been validated for the quantification of levofloxacin in solid dosage forms, demonstrating linearity, precision, and accuracy. ijpsonline.com This technique can be applied to quantify levofloxacin by plotting the area under the curve of a characteristic peak (e.g., the carbonyl peak) against concentration. ijpsonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of levofloxacin in bulk and pharmaceutical dosage forms. omicsonline.orgijpsjournal.comresearchgate.net Levofloxacin exhibits a characteristic maximum absorbance (λmax) in the UV region, typically around 293 nm in 0.1 N HCl or 320 nm in distilled water. omicsonline.orgijpsjournal.comresearchgate.net The method is validated according to ICH guidelines and demonstrates good linearity over a specific concentration range, allowing for the quantification of the drug. omicsonline.orgresearchgate.net However, as a non-separative technique, UV-Vis spectroscopy is not specific for distinguishing between the active ingredient and its related impurities or degradation products, hence it cannot be used as a standalone stability-indicating method. asianpubs.org

When used in conjunction, IR can confirm the presence of key functional groups in an isolated impurity, while UV-Vis provides a straightforward method for quantification in routine analysis, provided the impurity does not significantly interfere with the λmax of levofloxacin.

Synchronous Fluorescence Spectroscopy in Degradation Monitoring

Synchronous fluorescence spectroscopy (SFS) has emerged as a sensitive and effective technique for monitoring the degradation of fluoroquinolones like levofloxacin. nih.govroyalsocietypublishing.org This method involves scanning both the excitation and emission wavelengths simultaneously with a constant wavelength interval (Δλ).

A key application of SFS is in tracking the photodegradation of levofloxacin. nih.govroyalsocietypublishing.org First derivative synchronous fluorescence spectroscopy (FDSFS) has been successfully applied to detect and quantify levofloxacin simultaneously with its photodegradation products. nih.govroyalsocietypublishing.orgresearchgate.net The method's suitability as a stability-indicating assay has been demonstrated, allowing for the investigation of degradation kinetics. nih.govroyalsocietypublishing.orgdntb.gov.ua The technique is advantageous as it often requires no extraction or sample preparation steps, making it an appealing tool for environmental analysis and for monitoring the stability of the drug in various matrices. nih.govroyalsocietypublishing.org The selection of an optimal Δλ is crucial for resolving the spectra of the parent drug and its degradation products. researchgate.net

Method Validation Principles for Impurity 19 and Related Substances

The validation of analytical methods used to quantify this compound and other related substances is critical to ensure the reliability and accuracy of the results. This process is conducted in accordance with International Council for Harmonisation (ICH) guidelines. sphinxsai.comrasayanjournal.co.in

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. rasayanjournal.co.in For methods analyzing this compound, specificity is demonstrated by showing that there is no interference from the main levofloxacin peak, other known impurities, or placebo components at the retention time of impurity 19. sphinxsai.comijbpr.com Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is spectrally homogeneous and not co-eluted with other substances. sphinxsai.com In chromatographic methods, resolution between adjacent peaks is a key indicator of selectivity. sphinxsai.com

Linearity and Calibration Range Determination (LOD/LOQ)

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. omicsonline.org For impurity quantification, linearity is typically established over a range from the limit of quantification (LOQ) to about 150% of the impurity's specified limit. sphinxsai.com A linear relationship is confirmed by a high correlation coefficient (r²), typically ≥ 0.99. omicsonline.orgresearchgate.net

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sphinxsai.comLimit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sphinxsai.com

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. rasayanjournal.co.inijbpr.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. sphinxsai.com

Table 1: Representative Linearity, LOD, and LOQ Data for Levofloxacin and Related Impurities from Various Studies

| Analyte | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Source |

|---|---|---|---|---|---|---|

| Levofloxacin | UV-Vis | 2-12 | 0.9997 | 0.656 | 1.98 | omicsonline.org |

| Levofloxacin | UV-Vis | 8.0-160.0 | 0.9994 | 2.3 | 6.1 | asianpubs.org |

| Levofloxacin | HPLC | 0.10-25 | ≥ 0.995 | 0.04 | 0.10 | researchgate.net |

| Impurity A | HPLC | Not Specified | Not Specified | Not Specified | 0.044 | sphinxsai.com |

| Impurity B | HPLC | Not Specified | Not Specified | Not Specified | 0.013 | sphinxsai.com |

| Impurity C | HPLC | Not Specified | Not Specified | Not Specified | 0.022 | sphinxsai.com |

Precision, Accuracy, and Robustness Assessments

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. sphinxsai.com It is usually assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. nih.govjgtps.com The precision is expressed as the relative standard deviation (%RSD) of a series of measurements. jgtps.com

Accuracy of an analytical procedure is the closeness of the test results obtained by that method to the true value. sphinxsai.com It is typically determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). sphinxsai.comrasayanjournal.co.in The percentage recovery is then calculated.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. rasayanjournal.co.in For an HPLC method, these variations could include changes in flow rate, column temperature, and mobile phase composition. rasayanjournal.co.injgtps.com The method is considered robust if the results remain within acceptable criteria despite these minor changes. rasayanjournal.co.in

Table 2: Representative Precision and Accuracy Data for Levofloxacin and Impurities

| Parameter | Analyte/Method | Result | Acceptance Criteria | Source |

|---|---|---|---|---|

| Precision | ||||

| Repeatability (%RSD) | Levofloxacin (HPLC) | 0.20% | NMT 2.0% | ijbpr.com |

| Intermediate Precision (%RSD) | Levofloxacin (HPLC) | < 2.0% | < 2.0% | rasayanjournal.co.in |

| Accuracy | ||||

| Recovery | Levofloxacin (HPLC) | 98.4–101.6% | Not Specified | researchgate.net |

| Recovery | GTIs (UPLC-MS/MS) | 92.66-102.70% | Not Specified | rasayanjournal.co.in |

Structural Elucidation Approaches for Levofloxacin Impurity 19 and Unknown Impurities

Isolation and Purification Strategies for Impurity Enrichment

The initial and crucial step in the structural elucidation of any unknown impurity is its isolation from the bulk drug substance or reaction mother liquor to obtain a sample of sufficient purity and quantity for analysis. Various chromatographic techniques are employed for this purpose, with the choice depending on the impurity's physicochemical properties and its concentration in the mixture.

For enriching process-related impurities in Levofloxacin (B1675101), flash chromatography has been demonstrated as an effective method. derpharmachemica.com Impurities present in the mother liquor at different stages of the manufacturing process can be targeted for isolation. For instance, impurities can be isolated from the mother liquor collected after the crystallization of Levofloxacin or its intermediates. derpharmachemica.com In some cases, a preliminary treatment, such as an acetone (B3395972) slurry wash of a crude intermediate, can be used to concentrate the impurity in the resulting mother liquor before subjecting it to flash chromatography. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is another powerful tool for isolating impurities. researchgate.net Reversed-phase HPLC methods are commonly developed for the analytical separation of Levofloxacin and its impurities, and these methods can be scaled up for preparative purposes. derpharmachemica.comresearchgate.net The selection of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve good resolution between the API and the impurities. researchgate.netgoogle.com

A typical isolation strategy might involve the following steps:

Source Material Collection : Collection of mother liquor from various stages of the Levofloxacin synthesis process, which is expected to be rich in impurities. derpharmachemica.com

Initial Concentration : The collected mother liquor is often concentrated to enrich the impurities. google.com

Chromatographic Separation : The concentrated material is subjected to a primary separation technique like flash chromatography. derpharmachemica.com

Final Purification : Fractions enriched with the target impurity may undergo further purification using preparative HPLC to achieve a purity of over 95%, which is generally required for structural elucidation. derpharmachemica.com

The table below summarizes common techniques used for the isolation and purification of Levofloxacin impurities.

| Technique | Application | Purpose | Reference |

| Flash Chromatography | Isolation from mother liquor | Primary separation and enrichment of impurities. | derpharmachemica.com |

| Preparative HPLC | Purification of enriched fractions | To obtain high-purity impurity standards for spectroscopic analysis. | researchgate.net |

| Recrystallization | Purification of crude product | To separate impurities based on solubility differences. | google.com |

| Solid Phase Extraction | Sample clean-up | To remove interfering substances prior to chromatographic analysis. |

Multi-Technique Spectroscopic Data Integration for Structure Confirmation

Once an impurity has been isolated and purified, its chemical structure is determined by integrating data from various spectroscopic techniques. This multi-faceted approach provides complementary information, leading to an unambiguous structural assignment.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique. It provides the retention time of the impurity relative to the parent drug, its molecular weight from the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, and fragmentation patterns from MS/MS analysis. derpharmachemica.comresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, which can be used to determine the elemental composition of the impurity. derpharmachemica.com For example, in the analysis of unknown Levofloxacin impurities, LC-MS analysis revealed protonated molecular weights, and subsequent MS/MS analysis provided key fragments that helped in proposing initial structures. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. A suite of NMR experiments is typically performed:

¹H NMR : Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR : Shows the number and types of carbon atoms in the molecule.

¹⁹F NMR : As Levofloxacin is a fluoroquinolone, ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom on the quinolone ring. smolecule.commagritek.com

2D NMR (COSY, HSQC, HMBC) : These experiments establish correlations between nuclei. COSY (Correlation Spectroscopy) identifies coupled protons (¹H-¹H). HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons (¹H-¹³C). HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. magritek.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl (C=O), hydroxyl (O-H), and amine (N-H) groups, by their characteristic absorption frequencies. smolecule.com

The integration of these spectroscopic data provides a comprehensive picture of the impurity's structure, which is essential for understanding its formation and potential impact.

Computational and In Silico Prediction Methods in Elucidation

In recent years, computational and in silico methods have become valuable adjuncts to traditional spectroscopic techniques in the structural elucidation of impurities. These methods can help predict potential impurity structures, rationalize fragmentation patterns observed in mass spectrometry, and even predict spectroscopic data for proposed structures to compare with experimental results.

Quantitative Structure-Activity Relationship (QSAR) models are a key in silico tool. nih.gov While often used for predicting biological activity or toxicity, QSAR principles can also be applied to predict physicochemical properties and spectral characteristics. For impurity analysis, these models can predict the potential genotoxicity of an identified structure, which is a critical regulatory concern. nih.gov Software like the OECD QSAR Toolbox can be used for such assessments. nih.gov

When elucidating a completely unknown impurity, computational tools can generate a list of possible structures based on the molecular formula obtained from HRMS. By predicting the ¹³C and ¹H NMR spectra for these candidate structures and comparing them with the experimental spectra, the correct structure can be identified more efficiently.

Furthermore, computational chemistry can be used to model the fragmentation pathways in mass spectrometry. By calculating the relative energies of different fragment ions, it is possible to predict the most likely fragmentation patterns for a given structure, which can then be matched with the experimental MS/MS data to support or refute a proposed structure.

These computational approaches are particularly useful when the amount of isolated impurity is very limited, making it difficult to obtain high-quality data from all desired spectroscopic techniques. They serve as a powerful tool for hypothesis generation and data validation in the complex process of impurity identification.

Targeted Synthesis of Impurity 19 for Reference Standard Generation and Confirmation

The definitive confirmation of an unknown impurity's structure is achieved through its targeted, unambiguous synthesis. The synthesized compound is then compared with the isolated impurity using various analytical techniques, primarily chromatography and spectroscopy. If their properties match, the proposed structure is confirmed. Moreover, the synthesized impurity serves as a crucial reference standard for analytical method development, validation, and routine quality control testing.

The synthetic route is designed based on the proposed structure of the impurity and knowledge of the Levofloxacin manufacturing process. For example, a potential impurity, (S)-(-)-10-fluoro-2,3-dihydro-3-methyl-9-(4-methyl-1-piperazine)-7-oxo-7H-pyridine[1,2,3-de]- derpharmachemica.comnih.govbenzoxazine-6-carboxylic acid, can be prepared from a Levofloxacin crude product. google.com

A general procedure for such a synthesis could involve:

Isolation of a suitable starting material : This could be a crude Levofloxacin product known to contain the impurity precursor. google.com

Reaction and Purification : The starting material is subjected to specific reaction conditions, such as refluxing in a solvent like ethanol, to either form the impurity or enrich it. google.com

Purification of the synthetic product : The resulting mixture is then purified, for example, by repeated refluxing and filtration, followed by recrystallization from a different solvent system (e.g., dichloromethane) to obtain the pure impurity. google.com

The identity and purity of the synthesized reference standard are rigorously confirmed using the full range of spectroscopic techniques (NMR, MS, IR) and chromatographic methods (HPLC). This ensures that it is a valid standard for the qualitative and quantitative analysis of the impurity in Levofloxacin API and finished drug products. google.com The availability of a certified reference standard is a regulatory requirement for the control of specified impurities. veeprho.com

Impurity Control and Management Strategies Within Levofloxacin Manufacturing

Quality by Design (QbD) Principles in Impurity Mitigation

The Quality by Design (QbD) framework provides a systematic and science-based approach to pharmaceutical manufacturing, moving from a reactive testing model to a proactive quality assurance model. The application of QbD is fundamental to mitigating the formation of Levofloxacin (B1675101) impurity 19. The primary objective is to develop a deep understanding of the manufacturing process and identify the specific parameters that influence the formation of this impurity.

The process begins with defining a Quality Target Product Profile (QTPP) that includes a strict limit for Impurity 19. From this, Critical Quality Attributes (CQAs) of the Levofloxacin drug substance are identified, with the level of Impurity 19 being a key CQA. Research efforts focus on elucidating the formation pathway of Impurity 19, which may arise from a specific side reaction involving unreacted starting materials, intermediates, or reagents under certain process conditions.

Through designed experiments (DoE), the relationship between Critical Process Parameters (CPPs)—such as reaction temperature, pH, reagent stoichiometry, and reaction time—and the formation of Impurity 19 is mapped. This multivariate analysis allows for the establishment of a "design space," which is the multidimensional combination of process parameters that have been demonstrated to provide assurance of quality. Operating within this design space ensures that the formation of Levofloxacin impurity 19 is inherently controlled and minimized, rather than being addressed solely through downstream purification steps. This proactive approach is more robust and cost-effective, leading to a consistently higher quality product.

Risk Assessment Methodologies for Potential Impurities

Risk assessment is a core component of the QbD framework, used to identify and evaluate factors that could potentially lead to an unacceptable level of this compound. Methodologies such as Failure Mode and Effects Analysis (FMEA) are systematically applied to the entire Levofloxacin manufacturing process. Each process step, raw material, and operating parameter is evaluated for its potential to contribute to the formation of Impurity 19.

The FMEA process for Impurity 19 involves:

Identifying Potential Failure Modes: Pinpointing how a process step could deviate, such as an incorrect temperature profile during the final cyclization step or the presence of a contaminant in a key raw material.

Analyzing Potential Effects: Determining the consequence of the failure mode, which in this context is an increased level of Impurity 19 in the process stream or final active pharmaceutical ingredient (API).

Assigning Risk Scores: Quantifying the risk by scoring the Severity (S) of the effect, the Probability (P) of the failure mode occurring, and the Detectability (D) of the failure or its effect. The product of these scores yields a Risk Priority Number (RPN).

Process steps with a high RPN are flagged for immediate mitigation. Control strategies are then developed, which may include tighter controls on raw material specifications, enhanced in-process monitoring, or process parameter optimization. This structured risk assessment ensures that resources are focused on the most critical areas for preventing the formation of this compound.

Table 1: Interactive Example of FMEA Risk Assessment for this compound Formation

| Process Step | Potential Failure Mode | Potential Effect of Failure | Severity (S) (1-10) | Occurrence (P) (1-10) | Detection (D) (1-10) | RPN (SPD) | Proposed Mitigation Action |

| Final Condensation Reaction | Temperature excursion above setpoint (>85°C) | Accelerated side reaction leading to increased Impurity 19 formation. | 8 | 4 | 3 | 96 | Implement stricter temperature alarms and automated cooling system controls. |

| Raw Material Input (Precursor A) | Presence of a structural analogue contaminant in Precursor A. | Analogue reacts to form Impurity 19 instead of Levofloxacin. | 9 | 3 | 5 | 135 | Enhance incoming raw material testing with a specific limit test for the contaminant. |

| pH Adjustment | Inaccurate pH control (deviation > ±0.2 units) | Shifts reaction equilibrium, favoring the pathway for Impurity 19. | 7 | 5 | 2 | 70 | Install redundant, calibrated in-line pH probes and implement automated dosing. |

| Work-up/Quenching | Extended processing time before isolation. | Degradation of an intermediate or Levofloxacin itself into Impurity 19. | 6 | 4 | 6 | 144 | Define a strict maximum processing time (hold-time study) and implement process scheduling controls. |

Process Analytical Technology (PAT) for In-Process Monitoring of Impurity 19

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. For this compound, PAT provides a mechanism for real-time or near-real-time monitoring, enabling dynamic control over its formation.

Instead of relying solely on end-product testing, PAT tools are integrated directly into the manufacturing line at critical junctures identified during risk assessment. For instance, in-line High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) systems can be employed downstream of a key reaction step. These systems can automatically sample the reaction mixture, perform a rapid analysis, and report the concentration of Impurity 19.

If the concentration of Impurity 19 is observed to trend towards an established action limit, the process control system can automatically trigger corrective actions. This could involve adjusting the temperature, modifying the addition rate of a reagent, or diverting a non-conforming batch for reprocessing. Spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy, coupled with chemometric models, can also be developed for non-invasive, real-time monitoring of the reaction, providing instantaneous feedback on the chemical environment and the relative concentration of Impurity 19. The implementation of PAT ensures that process deviations are corrected before they lead to a batch failure, significantly enhancing process robustness and control over this specific impurity.

Optimization of Manufacturing Parameters to Minimize Impurity Formation

Based on the knowledge gained from QbD studies and risk assessments, targeted optimization of manufacturing parameters is performed to create an environment that actively suppresses the formation of this compound. This involves fine-tuning the CPPs to favor the desired reaction pathway for Levofloxacin synthesis while minimizing the specific side reaction or degradation pathway that generates Impurity 19.

Detailed experimental studies are conducted to investigate the impact of individual and interacting parameters. For example, research may show that Impurity 19 formation is highly sensitive to the reaction pH and the presence of oxidative species. Consequently, the pH of the reaction medium would be tightly controlled within a narrow, optimized range, and the process would be conducted under an inert nitrogen atmosphere to prevent oxidation. Similarly, the reaction temperature profile, solvent system, and purification methods (e.g., crystallization conditions) are all meticulously optimized to maximize the removal or minimize the formation of Impurity 19.

Table 2: Interactive Summary of Optimized Parameters to Control this compound

| Parameter | Unoptimized Condition | Optimized Condition | Rationale / Impact on Impurity 19 |

| Reaction Temperature | 85-95°C | 75 ± 2°C | Lower temperature significantly reduces the rate of the side reaction responsible for Impurity 19, with minimal impact on the main reaction yield. |

| Reaction pH | 7.5 - 8.5 | 8.8 ± 0.1 | The formation pathway for Impurity 19 is suppressed at a slightly more alkaline pH, which favors the desired nucleophilic substitution. |

| Solvent System | Ethanol/Water | Dimethyl Sulfoxide (B87167) (DMSO) | DMSO acts as a superior solvent and is less prone to participating in side reactions that could lead to impurity formation compared to protic solvents. |

| Crystallization Hold Time | > 8 hours | 2 - 4 hours | Shorter hold times in the crystallization mother liquor prevent the degradation of Levofloxacin into Impurity 19, which can occur upon prolonged exposure. |

Analytical Control Strategies in Drug Substance and Drug Product

A robust analytical control strategy is the final safeguard to ensure that this compound is below its specified limit in both the drug substance (API) and the final drug product. This involves the development, validation, and implementation of highly specific and sensitive analytical methods.

The primary technique for the quantification of Impurity 19 is reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. Specificity is particularly crucial, ensuring that the chromatographic peak corresponding to Impurity 19 is well-resolved from the main Levofloxacin peak and all other potential impurities. The limit of detection (LOD) and limit of quantitation (LOQ) must be sufficiently low to allow for accurate measurement at levels well below the specification limit (e.g., an LOQ of 0.03% for a specification of 0.15%).

This validated method is then incorporated into the official release specifications for the Levofloxacin API. Furthermore, stability studies are conducted on the API and the finished drug product to monitor for any increase in Impurity 19 levels over time, which could indicate a degradation pathway. The acceptance criterion for Impurity 19 is set based on regulatory guidelines (such as ICH Q3A for drug substance and Q3B for drug product), toxicological data if available, and the process capability. A typical specification limit for an individual, identified impurity like Impurity 19 in the drug substance might be set at "Not More Than 0.15%".

Table 3: Interactive Example of a Validated HPLC Method for this compound

| Parameter | Specification |

| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.05M Phosphate (B84403) Buffer, pH 2.5 (adjusted with phosphoric acid) |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient Elution | Time (min): 0 -> 30 -> 35 -> 40. %B: 10 -> 60 -> 10 -> 10. |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 294 nm |

| Injection Volume | 20 µL |

| Typical Retention Time | Levofloxacin: ~15.2 min; Impurity 19: ~18.5 min |

| Validated LOQ | 0.03% (relative to a 1 mg/mL Levofloxacin solution) |

Stability and Degradation Kinetics of Levofloxacin Impurity 19

Forced Degradation Study Design and Execution

Forced degradation, or stress testing, is a crucial component in the development of stability-indicating analytical methods. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to trigger and identify potential degradation products. researchgate.net This process helps elucidate degradation pathways and demonstrates the specificity of analytical methods developed to monitor the drug's stability. researchgate.netsphinxsai.com

The design of a forced degradation study for levofloxacin (B1675101) typically involves exposing it to a variety of stress conditions as prescribed by the International Conference on Harmonisation (ICH) guidelines. akjournals.comnih.gov The common stress conditions include:

Acid Hydrolysis: Treatment with strong acids like hydrochloric acid (HCl). Studies have used concentrations ranging from 0.1 M to 5.0 M HCl. akjournals.comabap.co.in

Base Hydrolysis (Alkaline Hydrolysis): Exposure to strong bases such as sodium hydroxide (B78521) (NaOH), with concentrations similarly ranging from 0.1 N to 5.0 M NaOH. akjournals.comnih.gov

Oxidation: The use of oxidizing agents, most commonly hydrogen peroxide (H2O2), often at a concentration of 3% to 30%. akjournals.comnih.gov

Thermal Degradation: Exposing the drug substance, in solid or solution form, to high temperatures, for example, 105°C. sphinxsai.comakjournals.com

Photolytic Degradation: Exposing the drug substance to light, often under conditions specified in ICH guideline Q1B, such as UV radiation of 200 watt-hours/m². sphinxsai.comakjournals.comnih.gov

Significant degradation of levofloxacin is frequently observed under oxidative and acidic stress conditions, while it tends to be more stable under basic, thermal, and aqueous hydrolysis conditions. sphinxsai.comakjournals.comnih.gov For instance, under oxidative stress, the formation of Levofloxacin N-oxide is a common degradation pathway. researchgate.netresearchgate.netd-nb.info Acid hydrolysis can lead to the formation of other impurities, such as impurity B. akjournals.com The goal is to achieve a level of degradation (typically 5-20%) that is sufficient to produce and detect impurities without completely destroying the molecule.

Table 1: Example Conditions for Forced Degradation Studies of Levofloxacin

| Stress Condition | Reagent/Parameter | Duration | Reference |

|---|---|---|---|

| Acid Hydrolysis | 5.0 M HCl | 12 hours | akjournals.com |

| Base Hydrolysis | 5.0 M NaOH | 12 hours | akjournals.com |

| Oxidation | 30% H2O2 | 5 minutes | akjournals.com |

| Thermal Stress | 105°C | 72 hours | akjournals.com |

| Photolytic Stress (UV) | 200 watt hours/m² | Not Specified | sphinxsai.com |

| Aqueous Hydrolysis | Water | 12 hours | akjournals.com |

Kinetic Modeling of Impurity 19 Formation and Degradation

Kinetic modeling is used to predict the rate at which a substance degrades and, consequently, the rate at which its impurities form. The degradation of levofloxacin, which leads to the formation of its various impurities, has been shown to follow specific kinetic models.

Studies on the photodegradation of levofloxacin in aqueous solutions have demonstrated that the process typically follows first-order kinetics in the initial stages. srce.hrresearchgate.net This means the rate of degradation is directly proportional to the concentration of levofloxacin. The apparent first-order rate constants (k) for photodegradation have been reported to be in the order of 0.167 to 1.807 × 10⁻³ min⁻¹. srce.hrresearchgate.net

In other degradation processes, such as those involving advanced oxidation processes or adsorption, the kinetics may be described by a pseudo-second-order model . nih.govmdpi.com This model suggests that the rate-limiting step may involve chemical interactions or that the degradation rate is dependent on the concentration of two reacting species. For example, the degradation of levofloxacin using electroactivated sodium persulfate was found to follow quasi-primary (pseudo-first-order) kinetics, with apparent rate constants around 2.10 × 10⁻² min⁻¹. mdpi.com

The formation of a specific impurity, such as the N-oxide, is directly linked to the degradation of the parent levofloxacin molecule. Therefore, the kinetic models describing levofloxacin degradation also describe the initial rate of formation for these impurities.

Table 2: Kinetic Models and Rate Constants for Levofloxacin Degradation

| Degradation Process | Kinetic Model | Reported Rate Constant (k) | Reference |

|---|---|---|---|

| Photodegradation (Aqueous Solution) | First-Order | 0.167 to 1.807 × 10⁻³ min⁻¹ | srce.hr |

| Photocatalytic Degradation (BiVO₄) | First-Order | 0.0089 min⁻¹ | deswater.com |

| Electro-activated Persulfate Degradation | Pseudo-First-Order | ~2.10 × 10⁻² min⁻¹ | mdpi.com |

| Adsorption on MgO/CaO Nanorods | Pseudo-Second-Order | Not specified | nih.gov |

Influence of Environmental Factors (pH, Temperature, Light, Humidity) on Impurity Accumulation

The rate at which impurities form and accumulate is heavily influenced by environmental factors.

pH: The pH of the solution is a critical factor in the stability of levofloxacin. srce.hr The molecule has two pKa values (approximately 5.59 and 7.94) and exists in different ionic forms (cationic, zwitterionic, anionic) depending on the pH. researchgate.netresearchgate.net Degradation rates are generally higher in strongly acidic and alkaline conditions compared to the neutral pH range. srce.hriwaponline.com The molecule is reported to be most stable around pH 7, making this range suitable for formulation purposes. srce.hrresearchgate.net For example, the photodegradation rate increases in the pH range of 5.0–9.0 due to the higher reactivity of the ionized species. srce.hr

Temperature: Elevated temperatures accelerate chemical degradation reactions, leading to increased impurity formation. Thermal stress studies, typically conducted at temperatures like 60°C or 105°C, are used to assess this effect. akjournals.comnih.gov While levofloxacin is relatively stable under thermal stress compared to oxidative or acidic conditions, prolonged exposure to heat will lead to degradation. akjournals.com The interaction with certain excipients, like lactose, can decrease the degradation temperature of levofloxacin. researchgate.net

Light: Levofloxacin is known to be sensitive to light. nih.govd-nb.info Exposure to UV or even daylight can induce photodegradation, leading to the formation of various impurities. researchgate.netnih.gov One of the primary photodegradation products identified is Levofloxacin N-oxide, which forms through the oxidation of the N-methylpiperazine moiety. researchgate.netd-nb.info Studies have shown that protecting levofloxacin solutions from direct daylight is necessary to maintain drug stability. researchgate.netd-nb.info

Humidity: Humidity is a key parameter in the stability of solid dosage forms. It can accelerate degradation by facilitating hydrolytic reactions or by causing physical changes in the drug substance. Stability testing under controlled humidity conditions (e.g., 75% ± 5% RH) is a standard requirement to assess the impact of moisture on impurity accumulation. akjournals.comnafdac.gov.ng

Table 3: Summary of Environmental Factor Influence on Levofloxacin Degradation

| Factor | Effect on Levofloxacin Stability | Common Degradation Products/Pathways | Reference |

|---|---|---|---|

| pH | Less stable in strong acid (pH < 5) and strong base (pH > 9). Most stable around neutral pH. | Hydrolysis, formation of various ionized species with different reactivities. | srce.hriwaponline.com |

| Temperature | Degradation rate increases with temperature. | General thermal decomposition. | akjournals.comresearchgate.net |

| Light | Significant degradation upon exposure to UV and daylight. | Photodegradation, formation of Levofloxacin N-oxide, alteration of the N-methylpiperazine moiety. | researchgate.netnih.govd-nb.info |

| Humidity | Can accelerate degradation in solid forms. | Hydrolysis. | akjournals.comnafdac.gov.ng |

Long-Term and Accelerated Stability Testing Methodologies

Long-term and accelerated stability tests are conducted to establish the re-test period for a drug substance or the shelf life for a drug product, along with recommended storage conditions. These studies are performed under defined conditions following ICH guidelines. nih.gov

Long-Term Stability Testing: This involves storing the product under the recommended storage conditions for the proposed shelf life. For example, a study might be conducted at 30±2°C and 75%±5% RH. nafdac.gov.ng Samples are pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) to monitor the content of the API and the formation of any impurities.

Accelerated Stability Testing: These studies are designed to increase the rate of chemical degradation and physical change of a drug by using exaggerated storage conditions. A typical condition for a product intended for storage at room temperature is 40°C ± 2°C / 75% RH ± 5% for a duration of 6 months. nafdac.gov.ng The data from these studies, in conjunction with long-term data, are used to evaluate the effect of short-term excursions outside the label storage conditions, which might occur during shipping or handling. nafdac.gov.ng

Regulatory Science and Compliance Considerations for Levofloxacin Impurities

Interpretation and Application of ICH Quality Guidelines (Q3A, Q3B, Q3C, Q3D, M7)

The International Council for Harmonisation (ICH) has developed a series of quality guidelines that provide a unified standard for the European Union, Japan, and the United States, and these are widely adopted by other regulatory authorities. premier-research.compharmuni.com These guidelines are instrumental in the control of impurities in new drug substances and products.

The primary ICH guidelines governing impurities include:

ICH Q3A(R2): Impurities in New Drug Substances premier-research.comich.org

ICH Q3B(R2): Impurities in New Drug Products premier-research.comeuropa.eu

ICH Q3C: Impurities: Guideline for Residual Solvents jpionline.org

ICH Q3D: Guideline for Elemental Impurities americanpharmaceuticalreview.com

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk europa.euich.orgtga.gov.aueuropa.eufda.gov

These guidelines establish a scientific and risk-based approach to the control of impurities, defining thresholds for reporting, identification, and qualification. kobia.kr

Reporting Thresholds and Identification Thresholds for Levofloxacin (B1675101) Impurity 19

The reporting and identification thresholds for impurities are determined based on the maximum daily dose (MDD) of the drug substance. pharmagrowthhub.com For Levofloxacin Impurity 19, as an organic impurity in the drug substance, the thresholds outlined in ICH Q3A(R2) are applicable. premier-research.comich.org Any impurity exceeding the reporting threshold must be documented in regulatory submissions. ich.orgpharmagrowthhub.com If an impurity level surpasses the identification threshold, its chemical structure must be determined. jpionline.orgpharmagrowthhub.com

The specific thresholds are dependent on the MDD of levofloxacin. Assuming a typical maximum daily dose for levofloxacin, the corresponding thresholds would be applied. For instance, if the MDD is ≤ 2 g/day , the reporting threshold is 0.05% and the identification threshold is the lower of 0.10% or a total daily intake (TDI) of 1.0 mg. ich.orgyoutube.comedqm.eu

Table 1: ICH Q3A(R2) Thresholds for Organic Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold |

|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% |

This table is based on the ICH Q3A(R2) guideline and illustrates the thresholds for reporting and identifying impurities based on the maximum daily dose of the drug substance. ich.orgyoutube.com

Qualification Thresholds for Identified and Unidentified Impurities

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity or an impurity profile at the level(s) specified. ich.orgkobia.kr An impurity that is present at a level above the qualification threshold must be qualified. premier-research.comsynzeal.com The qualification threshold is also linked to the MDD. For an MDD of ≤ 2 g/day , the qualification threshold is the lower of 0.15% or a 1.0 mg/day TDI. ich.orgyoutube.com

For unidentified impurities, the same qualification thresholds apply. If the level of an unidentified impurity is above the qualification threshold, it must first be identified before proceeding with qualification. premier-research.comsynzeal.com Qualification typically involves a comprehensive toxicological assessment. jpionline.org

Table 2: ICH Q3A(R2) Qualification Thresholds for Organic Impurities

| Maximum Daily Dose | Qualification Threshold |

|---|---|

| ≤ 2 g/day | 0.15% or 1.0 mg/day TDI (whichever is lower) |

| > 2 g/day | 0.05% |

This table outlines the qualification thresholds for impurities as per the ICH Q3A(R2) guideline, which are dependent on the maximum daily dose of the drug substance. ich.orgyoutube.com

Global Pharmacopoeial Requirements for Levofloxacin Impurity Control (e.g., USP, EP, BP)

Major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), have harmonized their impurity control requirements with the ICH guidelines. edqm.eugally.chwho.intvnras.com

United States Pharmacopeia (USP): The USP General Chapter <1086> "Impurities in Drug Substances and Drug Products" provides guidance that aligns with ICH Q3A and Q3B. uspbpep.comuspnf.comtriphasepharmasolutions.comusp.orgpharmacopeia.cn Specific monographs for levofloxacin will detail the acceptance criteria for known and unknown impurities.

European Pharmacopoeia (EP): The EP's general monograph "Substances for pharmaceutical use" (2034) and general chapter 5.10 "Control of impurities in substances for pharmaceutical use" incorporate the ICH Q3A thresholds, making them legally binding in its member states. edqm.eugally.chscribd.comscribd.comuspbpep.com The EP also provides a decision tree for the interpretation of general acceptance criteria for "other" impurities. scribd.com

British Pharmacopoeia (BP): The BP also aligns with the EP and ICH guidelines for impurity control. who.intvnras.comsigmaaldrich.com Monographs within the BP will specify the limits for impurities in levofloxacin.

These pharmacopoeias require that any impurity present in a drug substance above the identification threshold be identified and controlled with an appropriate acceptance criterion. gally.ch

Strategies for Regulatory Submissions Pertaining to Impurity Control

A robust strategy for regulatory submissions concerning impurity control is crucial for successful drug approval. pharmaknowledgeforum.comchemicea.com This strategy should be proactive and based on a thorough understanding of the manufacturing process and potential degradation pathways. freyrsolutions.com

Key elements of a successful regulatory submission strategy include:

Comprehensive Impurity Profiling: Detailed analysis of the impurity profile of levofloxacin batches manufactured by the proposed commercial process. europa.eu This includes the identification and quantification of all impurities exceeding the reporting threshold.

Justification of Specifications: The rationale for the proposed acceptance criteria for each impurity, including this compound, must be clearly justified based on batch analysis data, stability studies, and qualification data. pharmtech.combfarm.de

Analytical Method Validation: Submission of complete validation data for the analytical procedures used to detect and quantify impurities, demonstrating their specificity, accuracy, precision, and robustness. ikev.org

Risk Assessment: A comprehensive risk assessment, particularly for potentially mutagenic impurities as guided by ICH M7, is essential. freyrsolutions.com This involves evaluating the potential for impurities to be genotoxic and establishing appropriate controls. europa.euich.orgeuropa.eu

Lifecycle Management: A plan for the ongoing monitoring and control of impurities throughout the product's lifecycle, including how changes in the manufacturing process will be managed in relation to the impurity profile.